Cas no 32857-07-1 (2,4-di-tert-butyl-6-[(dimethylamino)methyl]phenol)

2,4-di-tert-butyl-6-[(dimethylamino)methyl]phenol structure
32857-07-1 structure
Product Name:2,4-di-tert-butyl-6-[(dimethylamino)methyl]phenol
CAS No:32857-07-1
MF:C17H29NO
MW:263.418265104294
CID:917333
PubChem ID:224533
Update Time:2025-04-19

2,4-di-tert-butyl-6-[(dimethylamino)methyl]phenol Chemical and Physical Properties

Names and Identifiers

    • 2,4-di-tert-butyl-6-[(dimethylamino)methyl]phenol
    • 2,4-ditert-butyl-6-[(dimethylamino)methyl]phenol
    • 2,4-di-tert-butyl-2-dimethylaminomethylphenol
    • 2,4-di-tert-butyl-6-((dimethylamino)methyl)phenol
    • 2,4-di-tert-butyl-6-(1,1-dimethylaminomethyl)phenol
    • 2,4-di-tert-butyl-6-dimethylaminomethylphenol
    • 2,4-di-tert-butyl-6-dimethylaminophenol
    • 4,6-di-tert-butyl-2-dimethylaminomethylphenol
    • AC1L5DD4
    • AC1Q79JX
    • CBDivE_008809
    • ChemDiv1_022149
    • NSC1308
    • Oprea1_153359
    • STOCK1S-07413
    • HKFRBBJLBRGTLM-UHFFFAOYSA-N
    • SMR000413380
    • CCG-106894
    • NSC13086
    • NSC-13086
    • AKOS001620787
    • 2,4-di-t-butyl-6-dimethylaminomethylphenol
    • SR-01000436322
    • STK525410
    • 32857-07-1
    • 2,4-Di-tert-butyl-6-dimethylaminomethyl-phenol
    • DTXSID80279535
    • MLS000776983
    • SCHEMBL6057546
    • HMS649O17
    • SR-01000436322-1
    • HMS2749B05
    • CHEMBL1477888
    • Inchi: 1S/C17H29NO/c1-16(2,3)13-9-12(11-18(7)8)15(19)14(10-13)17(4,5)6/h9-10,19H,11H2,1-8H3
    • InChI Key: HKFRBBJLBRGTLM-UHFFFAOYSA-N
    • SMILES: OC1=C(CN(C)C)C=C(C=C1C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 263.22507
  • Monoisotopic Mass: 263.224914549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47
  • LogP: 4.04880
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd